Lipophilicity Advantage: 5-Chloro Derivative LogP Exceeds 5-Nitro Analog by Approximately 1.3 Units, Impacting Membrane Partitioning and Environmental Fate
The target compound exhibits a computed LogP (XLogP3-AA) of 5.1 [1] and a ChemSrc-calculated LogP of 5.31 . This represents an approximately 1.3–1.5 LogP unit increase over the direct structural analog MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, CAS 78940-62-2), which bears a 5-nitro group in place of the 5-chloro and has a PubChem-computed XLogP3-AA of approximately 3.8 [2]. This LogP differential of Δ ≈ 1.3 translates to a roughly 20-fold higher equilibrium partition coefficient into octanol, indicating substantially greater lipophilicity for the 5-chloro derivative.
| Evidence Dimension | Octanol-water partition coefficient (LogP) as predictor of membrane permeability and environmental partitioning |
|---|---|
| Target Compound Data | LogP = 5.1 (PubChem XLogP3-AA) or 5.31 (ChemSrc calculated) |
| Comparator Or Baseline | MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, CAS 78940-62-2): LogP ≈ 3.8 (PubChem XLogP3-AA) |
| Quantified Difference | ΔLogP ≈ +1.3 to +1.5 (5-chloro more lipophilic than 5-nitro analog) |
| Conditions | Computational prediction via XLogP3 algorithm (PubChem 2021.10.14 release) and ChemSrc proprietary method; experimental LogP not available for either compound |
Why This Matters
For agrochemical procurement, higher LogP predicts enhanced soil organic carbon sorption (Koc) and reduced aqueous mobility, which directly influences herbicide application strategy, environmental persistence modeling, and regulatory risk assessment relative to the more polar 5-nitro analog.
- [1] PubChem Compound Summary for CID 514871, Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-. XLogP3-AA value of 5.1, computed by XLogP3 3.0 (PubChem release 2021.10.14). View Source
- [2] PubChem Compound Summary for 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860, CAS 78940-62-2). XLogP3-AA computed value of approximately 3.8. View Source
